

# JBSNF-000028 Free Base: A Technical Overview of a Novel NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |
|----------------------|------------------------|-----------|--|--|--|
| Compound Name:       | JBSNF-000028 free base |           |  |  |  |
| Cat. No.:            | B12391307              | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytoplasmic enzyme that plays a significant role in cellular metabolism and has been identified as a therapeutic target for metabolic disorders.
[4][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with **JBSNF-000028 free base**, which has a Chemical Abstracts Service (CAS) number of 3026599-90-3.[6]

### **Mechanism of Action**

JBSNF-000028 functions by inhibiting the enzymatic activity of NNMT.[7] NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as a methyl donor, which produces S-adenosyl-l-homocysteine (SAH) and 1-methyl-nicotinamide (MNA).[5][8] By blocking this action, JBSNF-000028 effectively reduces the levels of MNA in plasma, liver, and adipose tissue.[7][9] The co-crystal structure reveals that JBSNF-000028 binds to the nicotinamide pocket of NNMT, specifically below a hairpin structural motif, and stacks between the amino acid residues Tyr-204 and Leu-164.[7][9]

# **Quantitative Data Summary**



The inhibitory activity of JBSNF-000028 has been quantified across different species, demonstrating its potential for therapeutic applications.

| Target               | IC50 Value (μM) | Reference |
|----------------------|-----------------|-----------|
| Human NNMT (hNNMT)   | 0.033           | [1][2][7] |
| Monkey NNMT (mkNNMT) | 0.19            | [1][2][7] |
| Mouse NNMT (mNNMT)   | 0.21            | [1][2][7] |

| Cell-Based<br>Assay      | EC50 Value<br>(μΜ) | Cell Line | Duration | Reference |
|--------------------------|--------------------|-----------|----------|-----------|
| NNMT Activity Inhibition | 2.5                | U2OS      | 24 hours | [1][3]    |

# Experimental Protocols In Vitro NNMT Inhibition Assay

A key in vitro experiment to determine the potency of JBSNF-000028 involves measuring the inhibition of recombinant NNMT. The enzymatic activity of human, monkey, and mouse NNMT was assessed, and the IC50 values were determined.[7] Another method to confirm the inhibitory action of JBSNF-000028 on hNNMT is through LC-MS/MS detection.[7]

## **Cellular NNMT Activity Assay**

To evaluate the effect of JBSNF-000028 on endogenous NNMT in a cellular context, U2OS cells were treated with the compound for 24 hours. The levels of MNA were then measured using LC-MS/MS to determine the extent of NNMT inhibition.[3][7]

### **Cytotoxicity Assay**

The cytotoxic effects of JBSNF-000028 were evaluated in HepG2 cells. The cells were treated with JBSNF-000028 at concentrations ranging from 10 to 100 µM for 72 hours, and cell viability was assessed. The results indicated no significant cytotoxicity within this concentration range. [1][3]



### In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

To investigate the in vivo effects of JBSNF-000028, a study was conducted on a diet-induced obese (DIO) mouse model. The compound was administered orally at a dose of 50 mg/kg twice daily for 27 days.[1][3][10] The study monitored changes in body weight, glucose and lipid handling.[1][3] A similar study was also performed in NNMT knockout mice with diet-induced obesity, where the compound was administered orally at 50 mg/kg twice daily for 4 weeks to assess its effects on glucose tolerance.[1][10]

# Signaling Pathway and Experimental Workflow NNMT Signaling Pathway

The following diagram illustrates the metabolic pathway involving NNMT and the inhibitory action of JBSNF-000028. NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, leading to the formation of MNA and SAH.[5] This process can influence the levels of NAD+ and homocysteine.[5]



Click to download full resolution via product page

NNMT metabolic pathway and inhibition by JBSNF-000028.

### **Experimental Workflow for In Vivo DIO Mouse Study**

The diagram below outlines the workflow for the in vivo study of JBSNF-000028 in a dietinduced obesity (DIO) mouse model. This workflow is based on similar studies conducted for NNMT inhibitors.[11]





Click to download full resolution via product page

Workflow for the in vivo Diet-Induced Obesity (DIO) mouse study.

### Conclusion

JBSNF-000028 is a novel and potent inhibitor of NNMT with demonstrated preclinical efficacy in in vitro and in vivo models of metabolic disorders.[7][9] Its ability to modulate cellular metabolism through the inhibition of NNMT suggests its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes.[8][9] Interestingly, studies have shown that JBSNF-000028 can improve glucose tolerance in NNMT knockout mice, indicating that its beneficial metabolic effects may extend beyond NNMT inhibition.[8][9][12] Further research and developmental studies are warranted to fully explore the therapeutic potential of JBSNF-000028.[8][9]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JBSNF-000028 Free Base: A Technical Overview of a Novel NNMT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391307#jbsnf-000028-free-base-cas-number]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com